![molecular formula C8H15NS B13165235 1-Cyclopropyl-piperidine-4-thiol](/img/structure/B13165235.png)
1-Cyclopropyl-piperidine-4-thiol
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Overview
Description
1-Cyclopropyl-piperidine-4-thiol is a heterocyclic organic compound featuring a piperidine ring substituted with a cyclopropyl group and a thiol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-piperidine-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 4-chlorothiophenol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the thiol group.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-piperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
1-Cyclopropyl-piperidine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or mechanical properties
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-piperidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Piperidine derivatives: Compounds such as 1,4-disubstituted piperidines share structural similarities but differ in their functional groups and biological activities.
Thiol-containing compounds: Compounds like thiophenol and mercaptoethanol have similar thiol groups but differ in their overall structure and reactivity.
Uniqueness: 1-Cyclopropyl-piperidine-4-thiol is unique due to the presence of both a cyclopropyl group and a thiol group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-Cyclopropyl-piperidine-4-thiol is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C8H15NS |
Molecular Weight | 157.28 g/mol |
IUPAC Name | 1-cyclopropylpiperidine-4-thiol |
Canonical SMILES | C1CC1N2CCC(CC2)S |
The compound features a piperidine ring with a cyclopropyl group and a thiol group at the 4-position, which contributes to its unique reactivity and biological properties .
The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to alterations in protein function and modulation of various biochemical pathways. The compound's ability to participate in oxidation and reduction reactions further enhances its potential as a biochemical tool .
Anticancer Activity
The compound is also being explored for its anticancer properties. Thiol-containing compounds have been shown to influence cellular signaling pathways that are crucial for cancer cell proliferation and survival. The mechanism may involve the modulation of redox states within cells, thereby affecting cancer cell metabolism and growth .
Case Studies and Research Findings
Several studies have investigated the broader category of piperidine derivatives, providing insights into the potential applications of this compound.
- HIV-1 Protease Inhibition : A study designed novel inhibitors containing piperidine scaffolds that demonstrated potent activity against HIV-1 protease. The most effective compound exhibited an IC50 value of 3.61 nM, indicating strong potential for therapeutic applications against HIV .
- Structure-Activity Relationship (SAR) : Research into piperidine derivatives has revealed that modifications at specific positions significantly influence biological activity. Understanding these relationships can guide the design of new compounds with enhanced efficacy .
- Thiol Reactivity : The reactivity of thiols in biological systems has been extensively studied, with implications for drug design. Compounds like this compound may serve as valuable tools for probing biochemical pathways due to their ability to form covalent bonds with target proteins .
Properties
Molecular Formula |
C8H15NS |
---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
1-cyclopropylpiperidine-4-thiol |
InChI |
InChI=1S/C8H15NS/c10-8-3-5-9(6-4-8)7-1-2-7/h7-8,10H,1-6H2 |
InChI Key |
FAWKSXFTJZMRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(CC2)S |
Origin of Product |
United States |
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